2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
CAS No.: 1234902-73-8
VCID: VC6667176
Molecular Formula: C18H21ClN2OS
Molecular Weight: 348.89
* For research use only. Not for human or veterinary use.

Description |
2-Chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is an organic compound belonging to the benzamide class. It features a chloro substituent on the benzene ring, a thiophene ring linked to a piperidine moiety, and a benzamide functional group. This compound has been explored for its potential biological activities, particularly as an inhibitor for certain enzymes involved in gene regulation. SynthesisThe synthesis of 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, although detailed synthesis protocols are not readily available in the reviewed literature. Generally, compounds of this nature are synthesized through reactions involving the formation of amide bonds and the incorporation of the thiophene and piperidine moieties. Biological ActivityResearch suggests that 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide may exhibit significant biological activity, particularly as an inhibitor of certain enzymes. A study published in the journal Bioorganic & Medicinal Chemistry Letters investigated its potential to inhibit histone methyltransferases (HMTs), enzymes involved in gene regulation. The study found moderate inhibitory activity against some HMTs, suggesting it could be a starting point for developing more potent and selective HMT inhibitors for therapeutic purposes.
Comparison with Similar CompoundsSeveral compounds share structural similarities with 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide. For example:
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CAS No. | 1234902-73-8 | ||||||||||||||||||
Product Name | 2-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide | ||||||||||||||||||
Molecular Formula | C18H21ClN2OS | ||||||||||||||||||
Molecular Weight | 348.89 | ||||||||||||||||||
IUPAC Name | 2-chloro-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide | ||||||||||||||||||
Standard InChI | InChI=1S/C18H21ClN2OS/c19-17-4-2-1-3-16(17)18(22)20-11-14-5-8-21(9-6-14)12-15-7-10-23-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,20,22) | ||||||||||||||||||
Standard InChIKey | UHLZXAGCLFEQPW-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CSC=C3 | ||||||||||||||||||
Solubility | not available | ||||||||||||||||||
PubChem Compound | 49669356 | ||||||||||||||||||
Last Modified | Aug 18 2023 |
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